Ophiobolin A

説明

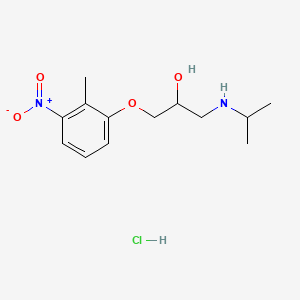

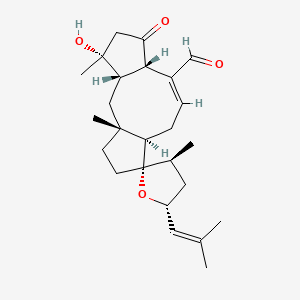

Ophiobolin A is a fungal metabolite that is toxic to many crops and has been found to have antimicrobial and anticancer activity . It is a sesterterpenoid phytotoxin isolated from cochliobolus heterostrophus . It is also a calmodulin antagonist and inhibitor of big conductance Ca2±activated K+ channel (BKCa) activity .

Synthesis Analysis

The total synthesis of Ophiobolin A involves several steps. One of the key steps is the dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C, catalyzed by an unclustered oxidase OblC Au .Molecular Structure Analysis

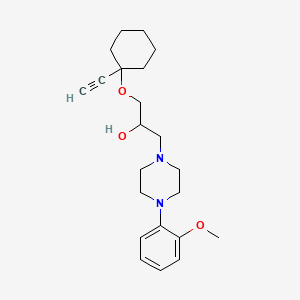

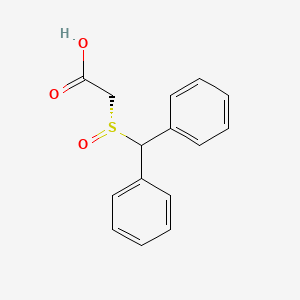

Ophiobolins are characterized by a tricyclic 5-8-5 ring system derived from head-to-tail linkages of five isoprene units . The hydroxy group at C3 and an aldehyde at C21, as well as the A/B-cis ring structure, are indispensable for the strong activity of the ophiobolins .Chemical Reactions Analysis

Ophiobolin A reacts with the ethanolamine head group of phosphatidylethanolamine (PE) in human cells to form pyrrole-containing covalent cytotoxic adducts . These adducts lead to lipid bilayer destabilization .Physical And Chemical Properties Analysis

Ophiobolin A is a solid substance that is white to beige in color . It is stored at a temperature of -20°C and protected from light . Its empirical formula is C25H36O4 and its molecular weight is 400.55 .科学的研究の応用

Application in Anticancer Research

- Summary of the Application : Ophiobolin A has been demonstrated to show potent activity against some malignant cancers, such as brain glioblastoma and different melanomas .

- Results or Outcomes : The results have shown promising anticancer activities of Ophiobolin A. However, the specific results, including any quantitative data or statistical analyses, would depend on the specific study and are not provided in the available resources .

Application in Phytotoxicity Research

- Summary of the Application : Ophiobolin A is a phytotoxin produced by different fungal pathogens, all belonging to the Bipolaris genus. It was initially known as a very dangerous phytotoxin produced by fungi attacking essential cereals, such as rice and barley .

- Results or Outcomes : The results have shown that Ophiobolin A has a significant phytotoxic activity on host and non-host plants .

Application as a Bioherbicide

- Summary of the Application : Ophiobolin A has been produced as a bioherbicide from Drechslera gigantea and proposed for the biocontrol of the widespread and dangerous weed Digitaria sanguinaria .

- Results or Outcomes : The results have shown that Ophiobolin A has a significant bioherbicidal activity .

Application in Antimicrobial Research

- Summary of the Application : Ophiobolin A has been found to have antimicrobial activity .

- Results or Outcomes : The results have shown promising antimicrobial activities of Ophiobolin A. However, the specific results, including any quantitative data or statistical analyses, would depend on the specific study and are not provided in the available resources .

Application in Antiviral Research

- Summary of the Application : Ophiobolin A has been found to have antiviral activity .

- Results or Outcomes : The results have shown promising antiviral activities of Ophiobolin A. However, the specific results, including any quantitative data or statistical analyses, would depend on the specific study and are not provided in the available resources .

Application in Antifungal Research

- Summary of the Application : Ophiobolin A has been found to have antifungal activity .

- Results or Outcomes : The results have shown promising antifungal activities of Ophiobolin A. However, the specific results, including any quantitative data or statistical analyses, would depend on the specific study and are not provided in the available resources .

Safety And Hazards

特性

IUPAC Name |

(1'R,2S,3S,3'S,4'R,5R,7'S,8'E,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/b17-6-/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYYLZRWWNBROW-BDZRSQQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)[C@](CC4=O)(C)O)/C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017596 | |

| Record name | Ophiobolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiobolin A | |

CAS RN |

4611-05-6 | |

| Record name | Ophiobolin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophiobolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ophiobolin a from helminthosporium sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)